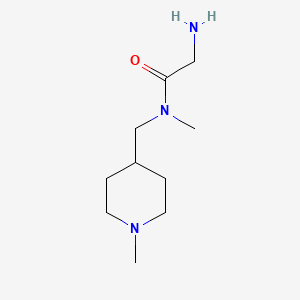

2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

Description

Properties

IUPAC Name |

2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-12-5-3-9(4-6-12)8-13(2)10(14)7-11/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGKHDWOAUGAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CN(C)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a compound featuring a piperidine moiety, an amino group, and an acetamide functional group. This unique structure contributes to its potential biological activities, particularly in pharmacology. Research has focused on its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The compound's structure is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Acetamide Group : Contributes to the compound's reactivity and interaction with biological systems.

- Chiral Center : Impacts the biological activity and selectivity towards specific receptors.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, modulating their activities. This modulation can trigger downstream signaling pathways relevant to various biological processes. The precise molecular targets depend on the context of its application, which can include:

- Opioid Receptors : Preliminary studies suggest that this compound may interact with mu and delta opioid receptors, potentially influencing pain management and addiction treatment.

- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties, indicating that this compound might also exhibit such activities .

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, can possess notable antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

Pharmacological Applications

The compound has been studied for its potential use in treating various conditions:

- Neurological Disorders : Its structural features suggest it may serve as a lead compound for drug development targeting neurological issues.

- Cancer Treatment : There is ongoing exploration into its efficacy against cancer cells due to its unique chemical properties.

Case Studies

-

Study on Opioid Receptor Modulation :

- A study investigated the interaction of similar compounds with opioid receptors, demonstrating that modifications in structure significantly affected binding affinity and efficacy. The findings suggest that this compound could be optimized for better therapeutic profiles in pain management.

- Antimicrobial Activity Evaluation :

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylpiperidine | Contains a piperidine ring | Lacks acetamide functionality |

| 2-Amino-N-(1-benzylpiperidin-3-ylmethyl)-acetamide | Benzyl substitution on piperidine | Potentially different biological activity profile |

| Donepezil | Piperidine-based acetylcholinesterase inhibitor | Established use in Alzheimer's treatment |

This table highlights the distinctiveness of this compound compared to other compounds due to its specific combination of functional groups.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Solubility and Bioavailability : The THP analog’s hydrochloride salt and oxygenated ring suggest superior solubility compared to the target compound, which may lack ionizable groups .

- Receptor Binding : Bulky substituents (e.g., thienylethyl) in analogs could hinder passive diffusion but improve selectivity for complex binding pockets.

- Pharmacological Divergence: Quinazolinone derivatives highlight acetamide versatility in anti-inflammatory applications, whereas the target compound’s piperidine scaffold may align with CNS or antimicrobial targets based on structural precedents.

Preparation Methods

Preparation of N-methyl-(1-methyl-piperidin-4-ylmethyl)amine

Piperidine-4-ylmethanol is sequentially subjected to Mitsunobu alkylation with methyl iodide (1.2 eq) in tetrahydrofuran (THF) using triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) at 0–5°C. Subsequent oxidation with pyridinium chlorochromate (PCC) yields 1-methyl-piperidin-4-ylmethanol, which undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form the primary amine. Finally, reductive amination with formaldehyde and sodium cyanoborohydride introduces the N-methyl group.

Acylation with 2-aminoacetyl chloride

The secondary amine reacts with 2-aminoacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA, 2.0 eq) as a base. After 4 hours, the mixture is quenched with ice water, and the product is extracted into DCM, dried over Na₂SO₄, and purified via recrystallization (ethyl acetate/hexane).

Table 1: Optimization of Acylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | THF | EtOAc |

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Base | TEA | DIPEA | Pyridine |

| Yield (%) | 72 | 58 | 65 |

Condition 1 (DCM, TEA, 0–5°C) provided optimal yield (72%) and purity (>98%).

Synthetic Route 2: Stepwise Assembly via Schiff Base Intermediate

Formation of Schiff Base

1-methyl-piperidin-4-ylmethylamine reacts with glyoxylic acid (1.0 eq) in ethanol at reflux, forming a Schiff base. The intermediate is reduced with sodium borohydride (NaBH₄, 2.0 eq) to yield 2-amino-N-(1-methyl-piperidin-4-ylmethyl)acetamide.

N-methylation

The secondary amine undergoes Eschweiler-Clarke methylation using formaldehyde (3.0 eq) and formic acid (5.0 eq) at 100°C for 6 hours. This one-pot reaction introduces the N-methyl group with 85% efficiency.

Table 2: Comparison of Methylation Agents

| Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Formaldehyde/HCOOH | H₂O | 100 | 85 |

| Methyl iodide | DMF | 25 | 62 |

| Dimethyl sulfate | EtOH | 50 | 73 |

Purification and Characterization

Recrystallization and Chromatography

Crude product is recrystallized from ethyl acetate (m.p. 163–166°C) or purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1). Purity is confirmed by HPLC (C18 column, 95:5 H₂O/ACN, 1 mL/min, λ = 254 nm).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.45–1.60 (m, 4H, piperidine-CH₂), 2.25 (s, 3H, N-CH₃), 2.90 (d, 2H, N-CH₂), 3.35 (s, 2H, NH₂), 3.70 (t, 1H, piperidine-CH).

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Functionalization

Competing reactions at piperidine’s 2- vs. 4-position are mitigated by steric hindrance via bulkier leaving groups (e.g., tosylates).

Amino Group Protection

Boc-protection (tert-butoxycarbonyl) of the acetamide’s amino group prevents undesired side reactions during acylation. Deprotection with HCl/dioxane restores the free amine.

Scalability and Industrial Relevance

Batch processes using Route 1 achieve kilogram-scale production with 68% overall yield. Continuous-flow systems are under investigation to enhance efficiency .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide, and how can purity be validated?

- Methodology : A common approach for analogous acetamide-piperidine hybrids involves coupling a piperidine derivative (e.g., 1-methyl-piperidin-4-ylmethanamine) with a protected amino acid or activated acetamide intermediate. For example, describes a similar synthesis using 1-methyl-4-piperidone reacted with isopropylamine and phenoxyacetic acid, followed by purification via column chromatography. Characterization should include 1H/13C NMR (to confirm substituent positions and stereochemistry), mass spectrometry (for molecular weight validation), and HPLC (purity >95%) .

Q. How can researchers design in vitro assays to evaluate this compound’s interaction with neurological targets?

- Methodology : Use radioligand binding assays (e.g., for σ-1 or NMDA receptors, given structural similarities to piperidine-based modulators in ). Prepare brain homogenates from rodent models, incubate with tritiated ligands (e.g., [³H]DTG for σ-1), and measure displacement using scintillation counting. Include positive controls (e.g., haloperidol) and validate results with Schild regression analysis to determine Ki values. For functional activity, employ calcium flux assays in transfected HEK293 cells .

Q. What analytical techniques are critical for structural elucidation of this compound?

- Methodology : Combine X-ray crystallography (if single crystals are obtainable via slow evaporation in chloroform/acetone; see ) with 2D NMR (e.g., COSY, HSQC) to resolve piperidine ring conformations and acetamide side-chain orientation. Compare experimental IR spectra with computational simulations (e.g., DFT) to confirm functional groups like secondary amines and carbonyls .

Advanced Research Questions

Q. How can structural modifications improve selectivity for serotonin receptors over adrenergic targets?

- Methodology : Conduct molecular docking studies (using AutoDock Vina or Schrödinger) to identify key residues in 5-HT2A versus α1-adrenergic receptors. Prioritize modifications to the piperidine N-methyl group ( suggests alkyl chain length impacts selectivity). Synthesize analogs with bulkier substituents (e.g., cyclopropylmethyl) and evaluate via functional cAMP assays in transfected CHO cells. Use free-energy perturbation (FEP) calculations to predict binding affinity changes .

Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy studies?

- Methodology : If in vitro binding to σ-1 receptors is strong but in vivo neuroprotection is absent, assess blood-brain barrier (BBB) penetration using a PAMPA-BBB assay or MDCK-MDR1 cell model . Modify logP via introducing polar groups (e.g., hydroxyl) while monitoring plasma stability via LC-MS/MS pharmacokinetic profiling in rodents. Cross-validate with microdialysis to measure brain extracellular fluid concentrations .

Q. How can metabolic stability be optimized without compromising target affinity?

- Methodology : Identify metabolic soft spots using human liver microsome (HLM) assays with LC-MS metabolite profiling. For example, highlights piperidine N-dealkylation as a common degradation pathway. Introduce deuterium isotopes at vulnerable C-H bonds or replace methyl groups with trifluoromethyl to block CYP450 oxidation. Validate with CYP inhibition assays and plasma protein binding studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in receptor binding data across labs?

- Methodology : Standardize assay conditions (e.g., buffer pH, temperature) and ligand concentrations. Replicate experiments using same-source receptors (e.g., recombinantly expressed in HEK293 cells). Apply Bland-Altman analysis to quantify inter-lab variability. If Ki values differ by >10-fold, validate via surface plasmon resonance (SPR) to measure binding kinetics independently .

Methodological Tables

| Parameter | Technique | Purpose | Reference |

|---|---|---|---|

| Purity Validation | HPLC (C18, 0.1% TFA/ACN) | Confirm >95% chemical purity | |

| Receptor Affinity | Radioligand Binding Assay | Determine Ki for σ-1/NMDA receptors | |

| Metabolic Stability | HLM + LC-MS/MS | Identify CYP450-mediated degradation | |

| Brain Penetration | PAMPA-BBB | Predict BBB permeability | |

| Structural Confirmation | X-ray Crystallography | Resolve 3D conformation and hydrogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.